![molecular formula C11H7ClN4 B1419828 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-37-2](/img/structure/B1419828.png)
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
“7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C11H7ClN4 . It is a derivative of the triazolopyrimidine class of compounds .
Molecular Structure Analysis
The molecular structure of “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” consists of a triazolopyrimidine core with a phenyl group at the 3-position and a chlorine atom at the 7-position . Further structural analysis would require more specific data or computational modeling .Scientific Research Applications
Synthesis and Chemical Applications
A notable application of this compound lies in its synthesis methodologies and subsequent utility as an intermediate in creating various derivatives with potential biological activities. For instance, microwave-assisted synthesis techniques have been developed to efficiently generate [1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating the compound's role in facilitating the synthesis of compounds with anticonvulsant properties (Divate & Dhongade-Desai, 2014). Furthermore, its versatility is highlighted in research that explores the oxidative cyclization processes to prepare 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are valuable for further chemical transformations and diversification, including applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Biological and Pharmacological Research
In pharmacological research, derivatives of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine have been studied for their biological activities, notably for their potential in cancer therapy. For example, compounds synthesized from this framework have demonstrated inhibitory effects on the growth of various cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2009). Additionally, another study highlighted the compound's role in producing derivatives that exhibit significant antimicrobial properties, further underscoring its importance in the development of new therapeutic agents (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Future Directions
The future directions for research on “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the interest in triazolopyrimidines as potential therapeutic agents , there may be scope for investigating the biological activity of this compound in more detail.
properties
IUPAC Name |
7-chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-10-14-15-11(16(10)7-13-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPKMOYEGNSODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=NC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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